molecular formula C24H20ClFN2O3 B2894005 7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533878-03-4

7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2894005
CAS RN: 533878-03-4
M. Wt: 438.88
InChI Key: QBDQRZGAMKCHEZ-UHFFFAOYSA-N
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Description

7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C24H20ClFN2O3 and its molecular weight is 438.88. The purity is usually 95%.
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Scientific Research Applications

Mechanisms of Hydrolysis and Transformation

The hydrolysis and transformation mechanisms of related benzodiazepines, such as diazepam, have been extensively studied. One study focused on the alkaline hydrolysis product of diazepam, exploring the conversion to various compounds in different pH solutions. This research provides insight into the stability and reactivity of benzodiazepine derivatives under varying conditions, which is crucial for understanding the chemical behavior of 7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in pharmaceutical formulations and environmental degradation processes (Yang, 1998).

Synthesis and Stereochemistry

Research into the synthesis and stereochemistry of benzodiazepine derivatives offers valuable insights into the creation of novel compounds with potential therapeutic applications. For example, studies on the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines reveal the complexity of producing specific stereoisomers, which can significantly influence the biological activity and therapeutic potential of these compounds (Wang et al., 2001).

Anticonvulsant Properties

The exploration of benzodiazepine derivatives for their anticonvulsant properties has led to the development of novel compounds with significant therapeutic potential. For instance, the synthesis of new substituted triazolo[4,3-a][1,4]benzodiazepine derivatives demonstrated excellent anticonvulsant activity, highlighting the potential of benzodiazepine analogs in the treatment of seizure disorders (Narayana et al., 2006).

Structural Studies and Comparison

Comparative structural studies of benzodiazepine derivatives, such as the analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, provide critical insights into the relationship between molecular structure and pharmacological activity. Such research aids in the design of more effective and selective drugs by understanding the structural factors that influence biological interactions (Alonso et al., 2020).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of benzodiazepine derivatives is essential for their development as safe and effective therapeutic agents. Studies on the metabolites of diazepam in rats, for example, help elucidate the metabolic pathways of benzodiazepines, contributing to the optimization of dosage forms and minimizing potential adverse effects (Schwartz et al., 1967).

properties

IUPAC Name

7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3/c1-15(31-19-5-3-2-4-6-19)24(30)28-14-22(29)27-21-12-9-17(25)13-20(21)23(28)16-7-10-18(26)11-8-16/h2-13,15,23H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDQRZGAMKCHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=C(C1C3=CC=C(C=C3)F)C=C(C=C2)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.